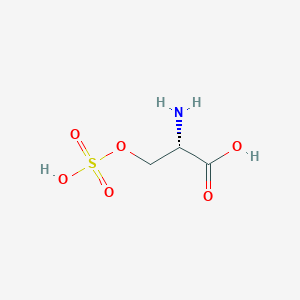

L-Serine O-sulfate

Description

This compound is a natural product found in Euglena gracilis with data available.

Properties

IUPAC Name |

(2S)-2-amino-3-sulfooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZGUGJDVUUGLK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211652 | |

| Record name | Serine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-69-7 | |

| Record name | O-Sulfo-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serine O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-serine O-sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03497 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serine O-sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine O-sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine O-sulfate is a structurally unique amino acid analog that plays a significant role in neuroscience research. As a potent inhibitor of the enzyme serine racemase, it modulates the levels of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its biological activities, including its mechanism of action on serine racemase and its impact on NMDA receptor signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting neurological disorders.

Physical and Chemical Properties

This compound, also known as O-sulfo-L-serine, is the O-sulfo derivative of the amino acid L-serine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.

General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇NO₆S | [1] |

| Molecular Weight | 185.16 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-(sulfooxy)propanoic acid | [1] |

| CAS Number | 626-69-7 | [1] |

| Appearance | White crystalline solid | [2] |

Tabulated Physical Properties

| Property | Value | Notes | Reference(s) |

| Melting Point | 222 °C (decomposes) | Data for L-Serine, as specific data for this compound is not readily available. The sulfate ester is expected to have a different melting behavior. | [3] |

| Solubility | Soluble in water. | The parent compound, L-serine, has a high water solubility of 250 g/L at 20 °C. This compound is also expected to be highly water-soluble due to the polar sulfate group. It is practically insoluble in organic solvents like ethanol and ether. | [4] |

| pKa | -3.95 ± 0.18 (Predicted) | This predicted value suggests that the sulfate group is highly acidic. | |

| XLogP3 | -4.4 | The negative value indicates high hydrophilicity. | [1] |

| Hydrogen Bond Donor Count | 3 | [1] | |

| Hydrogen Bond Acceptor Count | 7 | [1] |

Stability and Storage

This compound is known to be labile, particularly to acid-catalyzed hydrolysis of the O-sulfate linkage. For laboratory use, the potassium salt of this compound is often preferred due to its improved stability. It is recommended to store this compound and its salts at 2-8°C to minimize degradation.[5] For long-term storage, temperatures of -20°C are advisable. The stability of O-sulfated amino acids can be enhanced by using tetrabutylammonium as a counter-ion, which is particularly useful in the context of solid-phase peptide synthesis.[6]

Synthesis and Purification

The synthesis of this compound can be challenging due to the lability of the sulfate ester. A common method involves the sulfation of a protected L-serine derivative followed by deprotection.

Synthesis of Fmoc-L-Ser(SO₃⁻N⁺Bu₄)-OH

A method for synthesizing an acid-stable, Fmoc-protected this compound building block for peptide synthesis has been described.[6]

Experimental Protocol:

-

Sulfation: N-α-Fmoc-L-serine is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 5 equivalents of sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex are added. The reaction is stirred under anhydrous conditions until completion.

-

Work-up and Salt Exchange: Following the sulfation reaction, a solution of tetrabutylammonium (TBA) hydroxide is added. The addition of TBA serves to stabilize the O-sulfate group.

-

Purification: The resulting Fmoc-L-Ser(SO₃⁻N⁺Bu₄)-OH can be purified by reversed-phase high-performance liquid chromatography (HPLC).

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (Proton NMR): The proton NMR spectrum of L-serine in D₂O typically shows a multiplet for the α-proton around 3.83 ppm and two multiplets for the β-protons around 3.95 ppm.[7] For this compound, shifts in these proton signals, particularly the β-protons, are expected due to the electron-withdrawing sulfate group.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum of L-serine shows signals for the α-carbon, β-carbon, and the carboxyl carbon. For L-serine, typical chemical shifts are approximately 59.1 ppm (Cα), 62.9 ppm (Cβ), and 175.2 ppm (C=O).[7] Sulfation at the β-hydroxyl group would lead to a downfield shift of the Cβ signal.

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique for the detection and identification of this compound. Electrospray ionization (ESI) is a commonly used ionization method. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 184 is a prominent ion.[1] Collision-induced dissociation (CID) of this ion typically results in the loss of SO₃ (80 Da), leading to a fragment ion at m/z 104.[1] Another characteristic fragment is the bisulfate anion (HSO₄⁻) at m/z 97.

LC-MS/MS Experimental Protocol:

-

Chromatographic Separation: Separation can be achieved on a reversed-phase C18 column or a mixed-mode column. A typical mobile phase could consist of an aqueous solution with a small amount of formic acid (e.g., 0.1%) and an organic modifier like acetonitrile.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ESI mode. Multiple Reaction Monitoring (MRM) can be used for quantification, with transitions such as m/z 184 -> 104 and m/z 184 -> 97.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both the purification and quantification of this compound.

Experimental Protocol for Quantification:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.

-

Detection: Detection can be achieved using a UV detector, typically at a low wavelength (e.g., 210 nm), or more specifically and sensitively by coupling the HPLC to a mass spectrometer (LC-MS).

Biological Activity and Signaling Pathways

This compound is primarily known for its role as an inhibitor of serine racemase, an enzyme that synthesizes D-serine. D-serine is an essential co-agonist for the NMDA receptor, a key player in synaptic plasticity and neuronal communication.

Inhibition of Serine Racemase

This compound acts as a non-competitive inhibitor of serine racemase.[8] This means it does not directly compete with the substrate (L-serine) for the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[2] The inhibition is observed in the millimolar range.[8]

Caption: Non-competitive inhibition of Serine Racemase by this compound.

Modulation of NMDA Receptor Signaling

By inhibiting serine racemase, this compound reduces the production of D-serine. Since D-serine is a required co-agonist for the activation of synaptic NMDA receptors, a decrease in its concentration leads to reduced NMDA receptor activity. This can have significant downstream effects on synaptic plasticity, such as long-term potentiation (LTP), and neuronal excitability. Over-activation of NMDA receptors is implicated in excitotoxicity, a process involved in various neurological disorders. Therefore, by dampening NMDA receptor function, this compound has potential neuroprotective effects.[9][10]

Caption: this compound modulates NMDA receptor signaling by inhibiting D-serine production.

Enzymatic Degradation

This compound can be enzymatically degraded by L-serine-O-sulfate lyase (also referred to as L-serine dehydratase). This enzyme catalyzes an α,β-elimination reaction, yielding pyruvate, ammonia, and inorganic sulfate.[11][12] This degradation pathway is distinct from the simple hydrolysis of the sulfate ester.

Experimental Protocol for Enzymatic Degradation Assay:

-

Enzyme Preparation: A purified preparation of L-serine-O-sulfate lyase from a suitable source (e.g., rat liver) is used.

-

Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl, pH 8.0) containing this compound as the substrate and pyridoxal 5'-phosphate as a cofactor.

-

Assay: The progress of the reaction can be monitored by measuring the formation of one of the products. For instance, pyruvate can be quantified spectrophotometrically by coupling its formation to the oxidation of NADH by lactate dehydrogenase.

-

Analysis: The rate of the reaction is determined by measuring the change in absorbance over time.

Caption: Enzymatic degradation of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of D-serine and NMDA receptor signaling in the central nervous system. Its distinct physical and chemical properties, including its high polarity and inherent instability, necessitate careful handling and specialized analytical methods. This guide provides a foundational understanding of these properties and offers detailed protocols to aid researchers in their investigations. A thorough comprehension of the synthesis, characterization, and biological actions of this compound is crucial for its effective application in the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Serine | 56-45-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. bmse000867 L-Serine at BMRB [bmrb.io]

- 8. researchgate.net [researchgate.net]

- 9. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of L-Serine O-sulfate in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine O-sulfate (L-SOS), a sulfated derivative of the amino acid L-serine, has long been utilized as a valuable pharmacological tool, primarily for its inhibitory effects on serine racemase and its gliotoxic properties. However, its natural occurrence within biological systems has been a subject of limited investigation, positioning it as an enigmatic molecule with untapped research potential. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of L-SOS and the more widely established O-sulfonation of serine residues within proteins. It aims to furnish researchers, scientists, and drug development professionals with the available data, experimental methodologies, and an understanding of the potential physiological significance of this modification. While the widespread natural occurrence of free L-SOS remains to be definitively established, evidence points to its existence in at least one eukaryotic microorganism and the pervasive nature of serine O-sulfonation in proteins across diverse phyla, suggesting a broader biological relevance than previously understood.

Natural Occurrence of this compound

The definitive identification of endogenous free this compound has been challenging, with limited direct evidence in the scientific literature. The most concrete finding to date is its reported presence in the unicellular flagellate, Euglena gracilis[1]. However, detailed studies quantifying its concentration and elucidating its specific biosynthetic pathway in this organism are not yet available.

In contrast to the scarcity of data on free L-SOS, the O-sulfonation of serine residues within proteins is a more firmly established post-translational modification. Groundbreaking work by Medzihradszky et al. (2004) first described this modification on serine and threonine residues in proteins from a wide array of eukaryotic organisms, including invertebrates (Lymnaea stagnalis), parasites (Plasmodium falciparum), and humans[2][3][4]. This discovery suggests that the enzymatic machinery capable of sulfating the hydroxyl group of serine is conserved across evolution, opening the possibility that free L-serine could also serve as a substrate under specific physiological conditions.

Quantitative Data

To date, there is a notable absence of published quantitative data on the physiological concentrations of free this compound in any biological tissue or fluid. The development of sensitive and specific analytical methods is a critical next step to facilitate the investigation of its endogenous roles.

For protein-bound O-sulfonylated serine, quantitative analysis is still in its early stages and is typically expressed in relative terms based on mass spectrometry signal intensity rather than absolute molar concentrations.

Biosynthesis and Metabolism

Putative Biosynthesis of Free this compound

A definitive biosynthetic pathway for free L-SOS has not been elucidated. However, it is hypothesized to be synthesized by the action of a sulfotransferase enzyme on L-serine, utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. While numerous sulfotransferases have been identified, none have been shown to specifically catalyze the formation of free L-SOS[5]. The existence of enzymes that degrade L-SOS in mammalian tissues, such as the this compound degrading enzyme in rat liver, suggests that organisms may have mechanisms to process this molecule, whether it is produced endogenously or acquired from exogenous sources[6].

Hypothetical Biosynthesis of this compound

References

- 1. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. med.stanford.edu [med.stanford.edu]

- 5. Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine O-Sulfate: A Technical Guide to its Discovery, Background, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine O-sulfate (L-SOS) is a naturally occurring sulfated amino acid that has garnered significant interest in the scientific community for its diverse biological activities, particularly within the central nervous system. This technical guide provides a comprehensive overview of the discovery and historical background of L-SOS, its chemical synthesis, and its multifaceted roles in key signaling pathways. Detailed experimental protocols for its synthesis and analysis are provided, alongside a quantitative summary of its interactions with key enzymes. Furthermore, this guide illustrates the intricate signaling cascades involving L-SOS through detailed diagrams, offering a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Discovery and Historical Background

The journey of this compound (L-SOS) from a laboratory synthesis to a molecule of significant biological interest spans several decades. Its initial chemical synthesis and characterization were reported in 1961 by K.S. Dodgson, A.G. Lloyd, and N. Tudball from the Department of Biochemistry at the University College, Cardiff.[1] Their work focused on the preparation of O-sulfate esters of various hydroxyamino acids, including L-serine, L-threonine, and L-hydroxyproline.[1] This foundational study laid the groundwork for future investigations into the properties and potential roles of these sulfated amino acids.

Following its initial synthesis, research in the late 1960s and early 1970s began to explore the metabolic fate of L-SOS. Studies on rat and pig liver preparations revealed the existence of specific enzyme systems capable of degrading L-SOS.[2][3][4][5][6] These enzymatic studies demonstrated that L-SOS is metabolized to pyruvate, ammonia, and inorganic sulfate, and intriguingly, this degradation could be catalyzed non-enzymatically by pyridoxal 5'-phosphate in the presence of metal ions.[2][3]

A significant leap in understanding the biological importance of L-SOS came with the discovery of its interaction with serine racemase . This brain-enriched enzyme is responsible for the synthesis of D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. It was discovered that L-SOS acts as a potent, noncompetitive inhibitor of the racemization activity of serine racemase.[4] This finding positioned L-SOS as a valuable tool for modulating NMDA receptor activity and opened up new avenues for research into its potential therapeutic applications in neurological disorders characterized by NMDA receptor dysfunction.

Further research has elucidated the broader impact of L-SOS on cellular metabolism, particularly in astrocytes. It has been shown to disrupt glucose and alanine metabolism and reduce the synthesis of glutathione, a key antioxidant.[1] These findings highlight the complex and multifaceted nature of L-SOS's biological effects. More recently, L-SOS has been reported to be naturally present in the microalgae Euglena gracilis.[7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃H₇NO₆S | [7] |

| Molecular Weight | 185.16 g/mol | [7] |

| IUPAC Name | (2S)-2-amino-3-sulfooxypropanoic acid | [7] |

| CAS Number | 626-69-7 | [7] |

| Appearance | White solid | |

| Solubility | Soluble in water |

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its ability to modulate the activity of the NMDA receptor through its interaction with serine racemase.

Inhibition of Serine Racemase and Modulation of NMDA Receptor Activity

D-serine, synthesized from L-serine by serine racemase, is a potent co-agonist at the glycine binding site of the NMDA receptor. Overactivation of NMDA receptors is implicated in various neurological conditions, including neurodegenerative diseases and ischemic brain damage. L-SOS acts as a noncompetitive inhibitor of the racemization of L-serine to D-serine by serine racemase.[4] By inhibiting D-serine synthesis, L-SOS effectively reduces the co-activation of NMDA receptors, thereby offering a potential neuroprotective mechanism.

Effects on Astrocyte Metabolism

L-SOS has been shown to significantly impact the metabolism of astrocytes, the most abundant glial cells in the central nervous system. At sub-toxic concentrations, L-SOS disrupts glucose and alanine metabolism.[1] Furthermore, it leads to a reduction in the de novo synthesis of glutathione, a critical endogenous antioxidant.[1] This disruption of astrocyte metabolism suggests that the effects of L-SOS extend beyond direct NMDA receptor modulation and may influence the overall metabolic homeostasis of the brain.

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Inhibition of Serine Racemase by this compound

| Parameter | Value | Conditions | Reference |

| Inhibition Type | Noncompetitive | Varied L-serine concentrations in the presence of 8 mM L-SOS | [4] |

| Apparent Km for L-serine | 5.6 ± 0.5 mM (unchanged by L-SOS) | 37°C, pH 8.2 | [4] |

| Inhibition Range | Millimolar | 37°C, pH 8.2 | [4] |

Table 2: Effects of this compound on Astrocyte Metabolism

| Metabolic Parameter | Effect of L-SOS (400 µM) | Reference |

| De novo Glutathione Synthesis | 27% reduction | [1] |

| Alanine Aminotransferase Activity | 53% reduction | [1] |

| Aspartate Aminotransferase Activity | 67% reduction | [1] |

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from the method originally described by Dodgson, Lloyd, and Tudball (1961).[1]

Materials:

-

L-Serine

-

Chlorosulfonic acid (ClSO₃H)

-

Pyridine (anhydrous)

-

Ethanol

-

Diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Dissolve L-serine in anhydrous pyridine in a round-bottom flask, cooled in an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5°C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Precipitate the crude product by adding the reaction mixture to a large volume of cold diethyl ether.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with diethyl ether to remove residual pyridine.

-

Recrystallize the crude product from aqueous ethanol to obtain pure this compound.

-

Dry the final product under vacuum.

Assay for Serine Racemase Inhibition

This protocol describes a method to determine the inhibitory effect of L-SOS on serine racemase activity.

Materials:

-

Purified serine racemase

-

L-Serine

-

This compound

-

Tris-HCl buffer (50 mM, pH 8.2)

-

Pyridoxal 5'-phosphate (PLP)

-

High-performance liquid chromatography (HPLC) system with a chiral column

-

Incubator (37°C)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.2), 10 mM L-serine, purified serine racemase, and 15 µM PLP.

-

To assess inhibition, prepare parallel reaction mixtures containing varying concentrations of this compound.

-

Incubate all reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid) and neutralize the mixture.

-

Analyze the samples by HPLC using a chiral column to separate and quantify the amounts of L-serine and D-serine.

-

Calculate the percentage of inhibition by comparing the amount of D-serine produced in the presence and absence of L-SOS.

-

For kinetic analysis, vary the concentration of L-serine in the presence and absence of a fixed concentration of L-SOS to determine the type of inhibition and the apparent Km.[4]

Conclusion

This compound is a molecule with a rich history, evolving from a synthetic compound to a key player in neurochemical signaling. Its ability to potently and noncompetitively inhibit serine racemase provides a powerful mechanism for modulating NMDA receptor activity, with significant implications for the development of novel therapeutics for a range of neurological disorders. The additional effects of L-SOS on astrocyte metabolism underscore the complexity of its biological actions and highlight the need for further research to fully elucidate its physiological and pathological roles. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the potential of this compound.

References

- 1. O-sulphate esters of L-serine, L-threonine and L-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzymic degradation of l-serine O-sulphate by a specific system from pig liver. Studies on the mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on the L-serine O-sulphate-degrading activity of pig liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The enzymic degradation of l-serine O-sulphate. Mechanism of the reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Serine O-Sulfate: A Technical Guide to its Application as a Phosphoserine Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-serine O-sulfate (LSOS) as a stable and effective analogue of phosphoserine. In biological systems, the dynamic nature of protein phosphorylation, governed by kinases and phosphatases, presents challenges for detailed biochemical and structural analyses. LSOS, with its non-hydrolyzable sulfate group replacing the phosphate moiety of phosphoserine, offers a valuable tool to investigate phosphorylation-dependent processes. This document details the physicochemical properties, synthesis, and mechanism of action of LSOS. It further provides structured data on its interactions with relevant enzymes and outlines detailed experimental protocols for its use in research and drug development.

Introduction

Reversible protein phosphorylation on serine, threonine, and tyrosine residues is a cornerstone of cellular signaling, regulating a vast array of biological processes. The labile nature of the phosphate ester bond in phosphoserine, susceptible to rapid hydrolysis by phosphatases, often complicates the study of phosphorylation-dependent protein-protein interactions and enzyme kinetics. To circumvent this, non-hydrolyzable phosphoserine analogues have been developed, among which this compound has emerged as a prominent tool.

LSOS is a structural mimic of phosphoserine where the phosphate group is replaced by a sulfate group. This substitution renders the molecule resistant to the action of most phosphatases, thereby providing a stable chemical entity to probe biological systems. Its utility extends to acting as an inhibitor of specific enzymes involved in serine metabolism and as a molecular probe to study phosphoserine-binding domains. This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their experimental designs.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application. The following tables summarize key physicochemical and spectroscopic data for this compound and, for comparative purposes, L-phosphoserine.

Table 1: Physicochemical Properties of this compound and L-Phosphoserine

| Property | This compound | L-Phosphoserine | Data Source(s) |

| Molecular Formula | C₃H₇NO₆S | C₃H₈NO₆P | [1][2] |

| Molecular Weight | 185.16 g/mol | 185.07 g/mol | [1][2] |

| CAS Number | 626-69-7 | 407-41-0 | [1][2] |

| Appearance | White to tan powder | White crystalline solid | [3] |

| Solubility | Soluble in water | Soluble in water (71 mg/mL) | [3] |

| pKa Values | Not explicitly found | Not explicitly found | |

| Storage Temperature | 4°C or -20°C | -20°C | [3][4] |

Table 2: Spectroscopic Data for this compound and L-Serine

| Spectroscopic Method | This compound | L-Serine | Data Source(s) |

| ¹H-NMR (D₂O) | Averaged spectrum available, specific shifts depend on conformers. | δ 3.83 (Hα), 3.95 (Hβ), 3.95 (Hβ') ppm | [1][5][6] |

| ¹³C-NMR (D₂O) | Calculated spectra available, specific shifts depend on conformers. | δ 59.1 (Cα), 63.1 (Cβ), 175.2 (C=O) ppm | [5][6] |

| Mass Spectrometry | Characterized by ESI-MS/MS; shows neutral loss of SO₃. | Characterized by various MS techniques. | [7][8] |

| Infrared (IR) | Computed IR spectra available. | Characteristic peaks for amino and carboxyl groups. | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through the sulfonation of L-serine. Several methods have been reported, with a common approach involving the use of a sulfur trioxide complex to introduce the sulfate group onto the hydroxyl moiety of serine.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

L-Serine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sulfur trioxide-dimethylformamide complex (SO₃·DMF)

-

Deionized water

-

Dowex 50W-X8 resin (H⁺ form)

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Chromatography column

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve L-serine in anhydrous DMF.

-

Sulfation: To the stirred solution, add the SO₃·DMF complex portion-wise over 30 minutes, maintaining the temperature below 30°C.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, cautiously quench the reaction by the slow addition of deionized water while cooling the flask in an ice bath.

-

Purification:

-

Load the aqueous solution onto a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Wash the column with deionized water to remove unreacted reagents and DMF.

-

Elute the this compound with a suitable buffer or a dilute ammonia solution.

-

Alternatively, the product can be precipitated by the addition of ethanol and diethyl ether.

-

-

Isolation and Characterization:

-

Collect the fractions containing the product and concentrate them under reduced pressure.

-

Wash the resulting solid with ethanol and diethyl ether and dry under vacuum.

-

Confirm the identity and purity of the synthesized this compound using ¹H-NMR, ¹³C-NMR, mass spectrometry, and IR spectroscopy.

-

Mechanism of Action as a Phosphoserine Analogue

This compound functions as a phosphoserine analogue primarily through two mechanisms: steric and electronic mimicry, and resistance to enzymatic hydrolysis.

-

Steric and Electronic Mimicry: The sulfate group of LSOS is tetrahedral, similar to the phosphate group in phosphoserine. Both groups are negatively charged at physiological pH, allowing LSOS to occupy the same binding pockets as phosphoserine in many proteins. This mimicry enables LSOS to act as a competitive inhibitor or a stable ligand for phosphoserine-binding domains.

-

Resistance to Hydrolysis: The sulfur-oxygen bond in the sulfate ester is significantly more resistant to enzymatic cleavage by phosphatases compared to the phosphorus-oxygen bond in a phosphate ester. This stability allows LSOS to "lock" proteins in a pseudo-phosphorylated state, facilitating the study of downstream signaling events or the structural analysis of protein complexes that are transiently formed with phosphoserine.

Signaling Pathway: Inhibition of Serine Racemase

This compound is a known inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine, a co-agonist of the NMDA receptor. By inhibiting this enzyme, LSOS can modulate neuronal signaling.[9]

Caption: this compound inhibits serine racemase, reducing D-serine levels.

Quantitative Data on Enzyme Inhibition and Protein Binding

The effectiveness of this compound as a phosphoserine analogue can be quantified by its interaction with relevant enzymes and binding domains.

Table 3: Inhibition of Serine Racemase by this compound

| Parameter | Value | Conditions | Data Source(s) |

| Inhibition Type | Noncompetitive | - | [9] |

| Apparent Kₘ for L-Serine | 5.6 ± 0.5 mM (in the presence of 8 mM LSOS) | 37°C, pH 8.2 | [9] |

| Kᵢ | Not explicitly reported | - |

Table 4: Inhibition of Phosphoserine Phosphatase by this compound (Hypothetical Data)

| Parameter | Value | Conditions | Data Source(s) |

| IC₅₀ | Data not available | Specify assay conditions | |

| Kᵢ | Data not available | Specify assay conditions | |

| Inhibition Type | Data not available | Specify assay conditions |

Table 5: Comparative Binding Affinities to 14-3-3 Proteins (Hypothetical Data)

| Ligand | Kₑ (µM) | Experimental Method | Data Source(s) |

| Phosphoserine-containing peptide | 1-100 | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | [10][11] |

| This compound-containing peptide | Data not available | Specify experimental method |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful application of this compound in research.

Serine Racemase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on serine racemase activity. The assay measures the production of D-serine from L-serine, which is then quantified.

Workflow for Serine Racemase Inhibition Assay

Caption: Workflow for assessing the inhibition of serine racemase by this compound.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 2 mM DTT, 15 µM PLP.

-

Enzyme Solution: Purified serine racemase diluted in assay buffer.

-

Substrate Solution: L-serine solution in deionized water.

-

Inhibitor Solution: this compound potassium salt dissolved in deionized water to various concentrations.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, enzyme solution, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-serine substrate. The final reaction volume should be consistent across all samples.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

-

-

Quantification of D-Serine:

-

Centrifuge the terminated reaction mixtures to pellet precipitated protein.

-

The amount of D-serine in the supernatant can be quantified using a D-amino acid oxidase-coupled assay that measures the production of hydrogen peroxide, or by chiral HPLC.[12]

-

-

Data Analysis:

-

Plot the enzyme activity (rate of D-serine formation) as a function of the this compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate (L-serine) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[9]

-

Phosphoserine Phosphatase Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound against phosphoserine phosphatase. The assay measures the release of inorganic phosphate from a phosphoserine substrate.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂.

-

Enzyme Solution: Purified phosphoserine phosphatase diluted in assay buffer.

-

Substrate Solution: L-phosphoserine solution in deionized water.

-

Inhibitor Solution: this compound potassium salt dissolved in deionized water to various concentrations.

-

Phosphate Detection Reagent: Malachite green solution or a commercially available phosphate assay kit.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of this compound.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-phosphoserine substrate.

-

Incubate at 37°C for a time period within the linear range of the assay.

-

Stop the reaction by adding the phosphate detection reagent.

-

-

Quantification of Inorganic Phosphate:

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each reaction.

-

Plot the phosphatase activity against the concentration of this compound to determine the IC₅₀ value.

-

Characterization by NMR Spectroscopy and Mass Spectrometry

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent, typically D₂O.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[5][6]

-

Data Analysis: Process the spectra and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with a small amount of formic acid.

-

Data Acquisition: Infuse the sample into an ESI-mass spectrometer and acquire the mass spectrum in both positive and negative ion modes. Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation information.[7][8]

-

Data Analysis: Analyze the mass spectrum to confirm the molecular weight of this compound. Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure, looking for characteristic losses such as SO₃.

Conclusion

This compound is a powerful and versatile tool for researchers in cell biology, biochemistry, and drug discovery. Its ability to act as a stable mimic of phosphoserine allows for the detailed investigation of phosphorylation-dependent cellular processes that are otherwise difficult to study due to the transient nature of protein phosphorylation. The data and protocols presented in this technical guide provide a solid foundation for the effective application of this compound in a variety of experimental settings. Further research to quantify its binding affinities to a broader range of phosphoserine-binding domains will undoubtedly expand its utility as a critical reagent in the study of signal transduction.

References

- 1. researchgate.net [researchgate.net]

- 2. Phospho-L-serine | C3H8NO6P | CID 68841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000399 O-Phospho-L-serine at BMRB [bmrb.io]

- 4. US3755081A - Process for preparing l-serine - Google Patents [patents.google.com]

- 5. bmse000867 L-Serine at BMRB [bmrb.io]

- 6. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of 14-3-3 with signaling proteins is mediated by the recognition of phosphoserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 14-3-3 Proteins Are Required for Maintenance of Raf-1 Phosphorylation and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of L-Serine O-sulfate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of L-Serine O-sulfate, a sulfated amino acid of interest in various biological processes. The guide details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for acquiring such data.

Introduction

This compound is a post-translationally modified amino acid that plays a role in numerous biological systems. Its structural elucidation and quantification are critical for understanding its function and for the development of potential therapeutics. Spectroscopic techniques are indispensable tools for the detailed characterization of this molecule. This guide summarizes the key spectroscopic data for this compound and provides generalized experimental protocols for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

It is important to note that the chemical shifts observed in concentrated sulfuric acid will differ from those in more standard NMR solvents due to the extreme environment.

Table 1: ¹³C NMR Chemical Shifts of Serine in Concentrated Sulfuric Acid (98% D₂SO₄/2% D₂O) [1]

| Carbon Atom | Chemical Shift (δ) in ppm | Notes |

| α-carbon | Unchanged | The amino acid backbone remains intact.[1] |

| β-carbon | Modified | Sulfation occurs at the hydroxyl group on the β-carbon.[1] |

| Carboxyl | Unchanged | The amino acid backbone remains intact.[1] |

Further research is required to determine the precise chemical shifts of this compound in standard deuterated solvents.

Infrared (IR) Spectroscopy

Infrared spectroscopy, particularly Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, has been effectively used to characterize the vibrational modes of this compound in the gas phase.[2][3][4] The spectra reveal diagnostic signatures of the sulfate modification.[2][4]

Table 2: Key IR Absorption Bands for Protonated this compound ([sSer + H]⁺) [2][3][4]

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 750 - 1900 | Fingerprint region containing diagnostic signatures of the sulfate modification.[2][4] |

| 2900 - 3700 | N-H and O-H stretching modes.[2][4] |

The most stable conformations of protonated this compound are stabilized by hydrogen bonding interactions between the protonated amino group and both the carbonyl and sulfate oxygens.[2][4]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a powerful tool for the analysis of this compound, providing information on its molecular weight and fragmentation patterns.[2][4][5]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃H₇NO₆S | PubChem |

| Molecular Weight | 185.16 g/mol | PubChem |

| Precursor Ion (Negative Mode) | [M-H]⁻ at m/z 184 | PubChem |

| Precursor Ion (Positive Mode) | [M+H]⁺ at m/z 186 | [2][4] |

| Key Fragment Ions (Negative Mode) | m/z 97 (HSO₄⁻) | PubChem |

The fragmentation of this compound is characterized by the facile loss of the sulfate group.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy of Amino Acids

Objective: To acquire ¹H and ¹³C NMR spectra of an amino acid sample.

Materials:

-

Amino acid sample (e.g., this compound)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

Internal standard (e.g., DSS or TSP)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the amino acid sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of an internal standard for chemical shift referencing.

-

Vortex the solution until the sample is completely dissolved.

-

Transfer the solution to a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set up a ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum.

-

Adjust the spectral width, acquisition time, and relaxation delay. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

-

Process the acquired data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy of Amino Acids

Objective: To obtain the infrared absorption spectrum of an amino acid sample.

Materials:

-

Amino acid sample (e.g., this compound)

-

Potassium bromide (KBr), spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Dry the amino acid sample and KBr thoroughly to remove any moisture.

-

Weigh approximately 1-2 mg of the amino acid sample and 100-200 mg of KBr.

-

Grind the KBr to a fine powder using the agate mortar and pestle.

-

Add the amino acid sample to the KBr powder and mix thoroughly by grinding. The mixture should be homogenous.

-

Transfer the mixture to a pellet die.

-

Press the die under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) of Amino Acids

Objective: To determine the mass-to-charge ratio of an amino acid and its fragments.

Materials:

-

Amino acid sample (e.g., this compound)

-

Solvent system (e.g., methanol, water, acetonitrile with a small amount of formic acid or ammonium acetate)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the amino acid sample in the chosen solvent system to a final concentration typically in the low micromolar to nanomolar range.

-

The solvent system should be compatible with ESI and promote ionization of the analyte. The addition of a small amount of acid (like formic acid) is common for positive ion mode, while a base (like ammonium hydroxide) can be used for negative ion mode.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature. These parameters should be optimized for the analyte of interest.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Acquire the mass spectrum in full scan mode to identify the precursor ion(s).

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Analyze the resulting mass spectra to determine the molecular weight and identify characteristic fragment ions.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound and provided detailed experimental protocols for its analysis using NMR, IR, and mass spectrometry. While comprehensive NMR data remains a key area for future investigation, the information presented here offers a solid foundation for researchers and scientists working on the characterization of this important biomolecule. The provided workflows and protocols serve as a practical starting point for the spectroscopic analysis of this compound and related sulfated amino acids.

References

- 1. researchgate.net [researchgate.net]

- 2. Serine O-sulfation probed by IRMPD spectroscopy (2015) | Roberto Paciotti | 35 Citations [scispace.com]

- 3. Serine O-sulfation probed by IRMPD spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Serine O-sulfation probed by IRMPD spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Sources and Availability of L-Serine O-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine O-sulfate (L-SOS) is a structurally unique amino acid analog that has garnered significant interest within the scientific community, particularly in the fields of neuroscience and drug development. As a potent inhibitor of the enzyme serine racemase, L-SOS plays a crucial role in modulating the levels of D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2] This activity, along with its ability to interact with glutamate transporters, makes this compound a valuable tool for investigating glutamatergic neurotransmission and a potential therapeutic agent for neurological disorders characterized by NMDA receptor dysfunction. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and detailed experimental protocols for its use in research settings.

Commercial Availability and Supplier Specifications

This compound is commercially available from several reputable chemical suppliers, primarily as its potassium salt (CAS No. 17436-02-1). Researchers can procure this compound in various purities and quantities to suit their experimental needs. The following tables summarize the product specifications from prominent suppliers based on publicly available data. It is recommended to always consult the supplier's most recent Certificate of Analysis (CoA) for lot-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| Sigma-Aldrich | This compound potassium salt | 17436-02-1 | C₃H₆KNO₆S | 223.25 | ≥95% | 2-8°C |

| Biosynth | This compound potassium salt | 17436-02-1 | C₃H₆KNO₆S | 223.25 | Not specified | 2-8°C |

| GoldBio | This compound potassium salt | 17436-02-1 | C₃H₆KNO₆S | 223.25 | Not specified | 4°C |

| Zhejiang Jiuzhou Pharmaceutical Co., Ltd. | This compound POTASSIUM SALT | 17436-02-1 | C₃H₇NO₆S.K | Not specified | 99% | Sealed and preserved |

| Weifang Yangxu Group Co., Ltd. | This compound POTASSIUM SALT | 17436-02-1 | C₃H₇NO₆S.K | Not specified | 99% | Cool drum |

Table 1: Commercial Suppliers and General Specifications of this compound potassium salt.

A review of representative Certificates of Analysis reveals more detailed quality control parameters.

| Parameter | Specification |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Purity (by Titration) | Typically ≥98% |

| Identification (by ¹H-NMR) | Conforms to structure |

| Water Content (by Karl Fischer) | Typically <1.0% |

Table 2: Typical Specifications from a Certificate of Analysis for this compound potassium salt.

Experimental Protocols

Synthesis of this compound

While commercially available, this compound can also be synthesized in the laboratory. The following protocol is adapted from a method for the O-sulfation of hydroxy amino acids.[3]

Materials:

-

L-Serine

-

Sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex

-

Anhydrous N,N-dimethylformamide (DMF)

-

Tetrabutylammonium hydroxide (TBA-OH) solution

-

Diethyl ether

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve L-Serine in anhydrous DMF under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add 5 equivalents of sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of a suitable salt (e.g., potassium bicarbonate) to precipitate the potassium salt of this compound.

-

Alternatively, for purification via a tetrabutylammonium salt intermediate which can improve solubility in organic solvents, add a solution of tetrabutylammonium hydroxide to neutralize the reaction mixture.[3]

-

Precipitate the product by adding a large excess of diethyl ether.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

-

The crude product can be further purified by recrystallization or chromatography.

Workflow for the Synthesis of this compound:

Serine Racemase Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on serine racemase activity. The assay is based on the quantification of D-serine produced from L-serine.[2]

Materials:

-

Purified recombinant serine racemase

-

L-Serine

-

This compound (as inhibitor)

-

Pyridoxal 5'-phosphate (PLP)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.2)

-

D-amino acid oxidase (DAAO)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

96-well microplate reader (fluorescence)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, PLP, and purified serine racemase enzyme.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the enzymatic reaction by adding a saturating concentration of L-serine (e.g., 10 mM).

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

To quantify the D-serine produced, add a detection mixture containing DAAO, HRP, and Amplex Red to each well. DAAO specifically oxidizes D-serine, producing hydrogen peroxide, which in the presence of HRP reacts with Amplex Red to generate the fluorescent product, resorufin.

-

Incubate at 37°C for 30 minutes in the dark.

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

Calculate the percent inhibition of serine racemase activity for each concentration of this compound and determine the IC₅₀ value.

Workflow for Serine Racemase Inhibition Assay:

Glutamate Transporter Inhibition Assay (Electrophysiology)

This protocol outlines a whole-cell patch-clamp electrophysiology experiment to assess the inhibitory effect of this compound on glutamate transporters (Excitatory Amino Acid Transporters, EAATs) expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).[4][5]

Materials:

-

HEK293 cells or Xenopus oocytes expressing the desired EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose, pH 7.4).

-

Intracellular solution (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2).

-

L-Glutamate solution.

-

This compound solution.

Procedure:

-

Culture and transfect HEK293 cells with the plasmid DNA encoding the EAAT of interest. For Xenopus oocytes, inject the cRNA of the transporter.

-

Transfer a coverslip with adherent cells (or an oocyte) to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Pull a patch pipette with a resistance of 3-5 MΩ and fill it with the intracellular solution.

-

Establish a whole-cell recording configuration on a transfected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a saturating concentration of L-glutamate to the cell using a rapid perfusion system to evoke a transporter-mediated current.

-

After washing out the glutamate and allowing the current to return to baseline, co-apply the same concentration of L-glutamate with varying concentrations of this compound.

-

Record the transporter currents in the presence of the inhibitor.

-

Calculate the percentage of inhibition of the glutamate-evoked current by this compound and determine the IC₅₀ value.

Workflow for Electrophysiological Assay of Glutamate Transporter Inhibition:

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of serine racemase.[1][2] This enzyme catalyzes the conversion of L-serine to D-serine. D-serine is a crucial co-agonist at the glycine-binding site of NMDA receptors, which are ionotropic glutamate receptors essential for synaptic plasticity, learning, and memory.[6] By inhibiting serine racemase, this compound reduces the available pool of D-serine, thereby downregulating NMDA receptor activity. This can be neuroprotective in conditions of excessive NMDA receptor activation, which leads to excitotoxicity and neuronal cell death.[7]

This compound also interacts with excitatory amino acid transporters (EAATs), although its effects can be complex and subtype-dependent. It has been shown to be a substrate for some EAAT subtypes.[5] By competing with glutamate for transport, this compound can modulate extracellular glutamate levels, which also impacts neuronal excitability.

Signaling Pathway of this compound Action:

Conclusion

This compound is a readily available and valuable pharmacological tool for researchers in neuroscience and drug development. Its well-characterized inhibitory action on serine racemase provides a specific mechanism to probe the role of D-serine and NMDA receptor signaling in various physiological and pathological processes. The detailed experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in laboratory settings. As with any research chemical, it is imperative to source high-purity material from reputable suppliers and to consult the latest technical documentation for accurate and reproducible results.

References

- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Differential effects of glutamate transporter inhibitors on the global electrophysiological response of astrocytes to neuronal stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel serine racemase inhibitor suppresses neuronal over-activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Metabolism and Degradation of L-Serine O-Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Serine O-sulfate (SOS) is a sulfated amino acid that plays a multifaceted role in biological systems. Endogenously, it is a metabolite that intersects with key metabolic pathways, including those of sulfur-containing amino acids and serine. Exogenously, it has been utilized as a pharmacological tool, notably for its effects on the N-methyl-D-aspartate (NMDA) receptor signaling pathway through its interaction with serine racemase. A thorough understanding of its metabolic fate is crucial for researchers in neuroscience, drug development, and metabolic studies. This technical guide provides an in-depth overview of the core aspects of this compound's endogenous metabolism and degradation, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Endogenous Degradation Pathway of this compound

The primary pathway for the endogenous degradation of this compound is an α,β-elimination reaction. This reaction is catalyzed by a specific enzyme system found in the liver of mammals, such as rats and pigs.[1][2][3] The degradation of this compound proceeds through a C-O bond cleavage, yielding three primary products: pyruvate, ammonia, and inorganic sulfate.[2][4] Notably, free L-serine is not detected as a product of this enzymatic action.[2][3]

The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[3] The mechanism involves the formation of an aminoacrylate intermediate, which is subsequently hydrolyzed to yield the final products.[4]

Key Metabolic Products

| Product | Role/Significance |

| Pyruvate | A central metabolite that can enter the citric acid cycle for energy production, be used in gluconeogenesis, or be converted to other biomolecules.[2][3] |

| Ammonia | Can be incorporated into the urea cycle for excretion or used in the synthesis of other nitrogen-containing compounds.[2][3] |

| Inorganic Sulfate | Can be utilized in various sulfation reactions or excreted.[2][3] |

Enzymology of this compound Degradation

The enzyme system responsible for the degradation of this compound has been purified from both rat and pig liver.[1][3]

Enzyme Characteristics

| Property | Pig Liver Enzyme | Rat Liver Enzyme |

| Purification Fold | 1000-fold[1] | 300-fold[3] |

| Molecular Weight | ~54,000 Da[1] | Not specified |

| Isoelectric Point (pI) | Two active fractions at pH 5.6 and 5.9[1] | Not specified |

| Cofactor | Pyridoxal 5'-phosphate (PLP)[3] | Pyridoxal 5'-phosphate (PLP)[3] |

Interaction with Serine Racemase

This compound is a potent modulator of serine racemase, the enzyme responsible for synthesizing the NMDA receptor co-agonist D-serine from L-serine. SOS acts as a noncompetitive inhibitor of D-serine synthesis.[2] More significantly, serine racemase catalyzes a robust α,β-elimination of this compound, a reaction that is approximately 500 times faster than its physiological racemization of L-serine.[2] This effectively converts serine racemase into a potent SOS eliminase, leading to a reduction in D-serine levels.[5]

Kinetic Data for Serine Racemase Interaction

| Parameter | Value | Condition |

| Apparent Km for L-serine | 5.6 ± 0.5 mM[2] | In the presence or absence of this compound |

| Inhibition type of SOS on D-serine synthesis | Noncompetitive[2] | Varied L-serine concentrations |

Signaling Pathway Modulation

The primary signaling pathway affected by this compound metabolism is the NMDA receptor signaling pathway . This modulation is indirect and occurs through the depletion of the NMDA receptor co-agonist D-serine. By acting as a potent substrate for serine racemase and diverting it from its racemization activity, SOS effectively reduces the available pool of D-serine required for NMDA receptor activation.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serine racemase - Wikipedia [en.wikipedia.org]

- 5. The purification and properties of the L-serine O-sulphate degrading system of pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Serine Racemase Inhibition Assay Using L-Serine O-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine racemase is a pivotal enzyme in the central nervous system, responsible for the synthesis of D-serine, an essential co-agonist of N-methyl-D-aspartate (NMDA) receptors.[1][2][3] Over-activation of NMDA receptors is implicated in various neurological disorders, making serine racemase a compelling therapeutic target.[4][5] This document provides a detailed protocol for an in vitro serine racemase inhibition assay using L-Serine O-sulfate, a known inhibitor of the enzyme.[1][6] this compound acts as a noncompetitive inhibitor, making it a valuable tool for studying the enzyme's function and for screening potential therapeutic agents.[1]

Principle of the Assay

The activity of serine racemase is determined by measuring the amount of D-serine produced from the substrate L-serine. In this inhibition assay, the reaction is carried out in the presence of varying concentrations of this compound. The reduction in D-serine production in the presence of the inhibitor, compared to a control without the inhibitor, is used to quantify the inhibitory effect. The detection of D-serine can be accomplished through various methods, including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or coupled enzymatic assays.[7][8][9]

Signaling Pathway of D-serine and NMDA Receptor Activation

Caption: D-serine synthesis by serine racemase and its role in NMDA receptor activation.

Experimental Workflow for Serine Racemase Inhibition Assay

Caption: General workflow for the serine racemase inhibition assay using this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate | L-Serine | [1][8] |

| Inhibitor | This compound | [1][6] |

| Type of Inhibition | Noncompetitive | [1] |

| Apparent Km for L-Serine | 5.6 ± 0.5 mM | [1] |

| Inhibition Range | Millimolar (mM) | [1] |

| Optimal pH | 8.0 - 8.2 | [1][8] |

| Optimal Temperature | 37°C | [1][8] |

| Required Cofactor | Pyridoxal 5'-phosphate (PLP) | [8] |

Detailed Experimental Protocol

Materials and Reagents

-

Purified serine racemase or cell lysate containing the enzyme

-

L-Serine (substrate)

-

This compound (inhibitor)

-

Tris-HCl buffer (50 mM, pH 8.0-8.2)

-

Pyridoxal 5'-phosphate (PLP)

-

Dithiothreitol (DTT)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Trichloroacetic acid (TCA) for reaction termination

-

Water-saturated diethyl ether (for TCA extraction)

-

Reagents and standards for D-serine detection (e.g., HPLC or LC-MS/MS)

Enzyme Preparation (Example: Cell Lysate)

-

Harvest cells expressing serine racemase and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 10 µM PLP and protease inhibitors).[7]

-

Lyse the cells by sonication or other appropriate methods on ice.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cell debris.[7]

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).[7]

Inhibition Assay Procedure

-

Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0-8.2

-

15 µM PLP

-

2 mM DTT

-

1 mM EDTA

-

10 mM L-Serine[1]

-

-

Add Inhibitor: Add varying concentrations of this compound to the respective tubes. Include a control tube with no inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding a known amount of purified serine racemase or cell lysate (e.g., 50-100 µg of protein). The final reaction volume should be consistent across all tubes.

-

Incubation: Incubate the reaction tubes at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding TCA to a final concentration of 5%.[8]

-

Sample Processing:

-

Centrifuge the tubes to precipitate the protein.

-

Transfer the supernatant to a new tube.

-

To remove TCA, extract the supernatant twice with water-saturated diethyl ether.[8]

-

-

D-Serine Quantification: Analyze the processed samples to determine the concentration of D-serine using a suitable method such as HPLC or LC-MS/MS.

Data Analysis

-

Generate a standard curve for D-serine to quantify its concentration in the samples.

-

Calculate the rate of D-serine formation in each reaction.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This protocol provides a robust framework for assessing the inhibitory effect of this compound on serine racemase activity. The detailed methodology and data presentation are intended to support researchers in the fields of neurobiology and drug discovery in their efforts to understand the role of serine racemase in health and disease and to identify novel modulators of its activity. The noncompetitive inhibitory action of this compound makes it a useful tool for probing the allosteric regulation of this important enzyme.

References